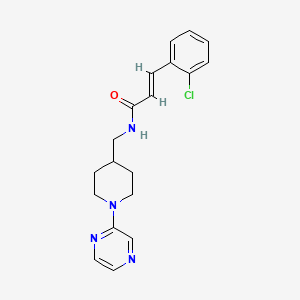

(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Übersicht

Beschreibung

(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine derivative.

Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorinated benzene derivative is introduced.

Attachment of the pyrazinyl-piperidine moiety: This is usually done through a nucleophilic substitution reaction where the pyrazinyl-piperidine group is attached to the acrylamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Catalysts: To increase reaction rates and selectivity.

Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: Where the compound is oxidized to form different products.

Reduction: Where the compound is reduced, often leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antihypertensive Properties

Research has indicated that compounds with similar structural features to (E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide exhibit antihypertensive effects. For instance, a study on dual-action pyrazole antihypertensive drugs highlighted the role of chlorine substituents and their impact on biological activity . Such findings suggest that this compound could be explored for its potential in managing hypertension.

1.2 Inhibitors of Cytochrome P450

The compound's structure may also allow it to function as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. Inhibitors targeting these enzymes can modulate the pharmacokinetics of various drugs, enhancing therapeutic efficacy while reducing side effects . The specific interaction of this compound with cytochrome P450 isoforms remains an area for further investigation.

Pharmacological Applications

2.1 Neurological Disorders

The piperidine moiety in the compound is associated with neuroactive properties. Compounds structurally related to this compound have been evaluated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in preclinical studies. This suggests a potential application in treating neurological disorders .

2.2 Anticancer Activity

The biological activity of various analogs indicates that modifications to the acrylamide structure can enhance potency against cancer cell lines. For example, compounds with similar aryl and heteroaryl substitutions have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . Further studies could elucidate the specific anticancer mechanisms of this compound.

3.1 Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents at specific positions can significantly affect biological activity, particularly in terms of potency and selectivity against targeted receptors or enzymes .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which (E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide exerts its effects involves interaction with specific molecular targets. These targets could include:

Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Affecting signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-3-(2-bromophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

- (E)-3-(2-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Biologische Aktivität

(E)-3-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an acrylamide backbone with a 2-chlorophenyl group and a pyrazin-2-yl-piperidin-4-yl moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in neurological pathways.

1. Muscarinic Receptor Modulation

Research indicates that compounds similar to this compound may act as antagonists at muscarinic receptors, particularly M4 receptors. This modulation is significant in treating neurological disorders such as Alzheimer's disease and schizophrenia, where cholinergic signaling is disrupted .

2. Anti-inflammatory Activity

Studies have shown that related compounds can inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. This inhibition leads to reduced release of pro-inflammatory cytokines like IL-1β, suggesting potential applications in treating inflammatory diseases .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of the compound exhibit antimicrobial properties against various pathogens. For example, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial activity .

In Vivo Studies

Though specific in vivo studies on this exact compound may be limited, related compounds have shown promising results in animal models for reducing inflammation and improving neurological functions. These studies highlight the potential therapeutic applications of this compound in treating conditions characterized by inflammation or neurodegeneration.

Case Study 1: Neurological Applications

A study investigated the effects of similar piperidine derivatives on cognitive functions in rodent models. The results indicated that these compounds could enhance memory retention and reduce anxiety-like behaviors, suggesting their utility in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

In another research effort, compounds structurally related to this compound were tested for their ability to modulate inflammatory responses in macrophages. The findings revealed significant reductions in inflammatory markers following treatment, supporting the hypothesis that these compounds can effectively target inflammatory pathways .

Data Tables

| Activity | Tested Compound | MIC (μg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Derivative 7b | 0.22 | Strong activity against S. aureus |

| Anti-inflammatory | Similar piperidine derivative | - | Reduced IL-1β release |

| Cognitive enhancement | Piperidine derivative | - | Improved memory retention |

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O/c20-17-4-2-1-3-16(17)5-6-19(25)23-13-15-7-11-24(12-8-15)18-14-21-9-10-22-18/h1-6,9-10,14-15H,7-8,11-13H2,(H,23,25)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSIVQNSDUPBQT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.